molecular formula C8H12N2 B7907585 3-Piperidinoacrylonitrile

3-Piperidinoacrylonitrile

Cat. No.: B7907585
M. Wt: 136.19 g/mol
InChI Key: YBEXULNLNKARDI-XBXARRHUSA-N
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Description

3-Piperidinoacrylonitrile is an organic compound that features a piperidine ring attached to an acrylonitrile moiety

Scientific Research Applications

3-Piperidinoacrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: It is used in the production of specialty polymers and materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinoacrylonitrile typically involves the reaction of piperidine with acrylonitrile under basic conditions. One common method is the Michael addition reaction, where piperidine acts as a nucleophile and adds to the β-carbon of acrylonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the addition .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinoacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Piperidinoacrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(E)-3-piperidin-1-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-4-8-10-6-2-1-3-7-10/h4,8H,1-3,6-7H2/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXULNLNKARDI-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyacrylonitrile (content 75%) is added to a suspension of 41.3 g (0.3 mol) of triethylamine hydrochloride and 21.3 g (0.25 mol) of piperidine in 200 ml of ethanol and maintained for 24 h at 25° C. After working up as in Example 56, 26.9 g of 3-piperidinoacrylonitrile is obtained (79.3%).
Name
sodium 3-hydroxyacrylonitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Synthesis routes and methods II

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyethylnitrile (content 75%) is added to a suspension of piperidine sulfate (prepared from 29.8 g (0.35 mol) of piperidine and 17.15 g (0.175 mol) of sulfuric acid) in 200 ml of methanol and stirred for 24 hours at 25° C. After working up as in Example 55, 28.2 g of 3-piperidinoacrylonitrile was obtained (82.9%).
[Compound]
Name
sodium-3-hydroxyethylnitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
piperidine sulfate
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinoacrylonitrile
Reactant of Route 2
3-Piperidinoacrylonitrile
Reactant of Route 3
3-Piperidinoacrylonitrile

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